molecular formula C18H18N2O B1679723 Proquazone CAS No. 22760-18-5

Proquazone

Número de catálogo: B1679723
Número CAS: 22760-18-5
Peso molecular: 278.3 g/mol
Clave InChI: JTIGKVIOEQASGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Proquazone, with the CAS registry number 22760-18-5, is a non-steroidal anti-inflammatory drug (NSAID) provided for research purposes. Its chemical name is 7-methyl-4-phenyl-1-(propan-2-yl)-1,2-dihydroquinazolin-2-one, and it has a molecular formula of C18H18N2O and a molecular weight of 278.35 g/mol . The compound is a yellow crystalline solid with a melting point of 137-138 °C . As an NSAID, this compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . This mechanism provides the compound with analgesic, anti-inflammatory, and antipyretic properties, making it a relevant tool for studying inflammatory pathways . This compound has been investigated in clinical research for its potential therapeutic efficacy in various rheumatic diseases and pain states. Studies have explored its use in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis, often comparing its effects to those of other NSAIDs like naproxen and indomethacin . Research has also trialed its use for the relief of acute pain, including tension headaches and post-operative pain . The most commonly reported side effect in these studies was gastrointestinal discomfort, particularly diarrhea . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIGKVIOEQASGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021210
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22760-18-5
Record name Proquazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22760-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proquazone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proquazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proquazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROQUAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La procuazona se sintetiza mediante una serie de reacciones químicas que involucran derivados de quinazolinona. La síntesis normalmente implica la condensación de aminas aromáticas apropiadas con isocianatos o carbamatos en condiciones controladas .

Métodos de Producción Industrial: La producción industrial de procuazona implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La procuazona se somete a varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolinona con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacodynamics and Mechanism of Action

Proquazone operates through mechanisms typical of NSAIDs, primarily inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. Unlike many NSAIDs, this compound does not contain a free acid group, which may contribute to its unique pharmacokinetic profile and tolerability .

Therapeutic Applications

This compound has been investigated for several medical conditions, including:

  • Rheumatoid Arthritis : Clinical trials have indicated that this compound is effective in managing symptoms of rheumatoid arthritis. Doses ranging from 300 to 900 mg/day have shown comparable efficacy to traditional NSAIDs like aspirin and ibuprofen . Notably, some studies suggest that this compound may inhibit bone erosion progression in long-term treatments .
  • Osteoarthritis : Similar to its effects in rheumatoid arthritis, this compound has demonstrated effectiveness in treating osteoarthritis, with dosages of 300 to 900 mg/day yielding significant relief from pain and inflammation .
  • Acute Inflammatory Conditions : this compound has been effective in managing acute pain states such as dysmenorrhea and postoperative pain. It provides analgesic relief comparable to other NSAIDs .
  • Lymphocytic Infiltration of the Skin : A study suggested that this compound could be beneficial in treating lymphocytic infiltration of the skin, indicating its potential beyond traditional inflammatory conditions .

Comparative Efficacy

In comparative studies, this compound has been shown to be more effective than ibuprofen in reducing swelling and pain associated with gonarthrosis (knee osteoarthritis). In a randomized trial involving 39 patients, over 70% achieved satisfactory results with this compound compared to ibuprofen . However, it was noted that this compound had a higher incidence of mild gastrointestinal side effects.

Side Effects and Tolerability

While this compound is generally well-tolerated, side effects such as gastrointestinal discomfort (diarrhea) have been reported in approximately 30% of patients at higher dosages (≥900 mg/day). Most side effects were transient and mild to moderate in severity. Lower dosages (300-450 mg/day) have been associated with improved tolerability while maintaining efficacy .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with this compound indicated significant improvements in joint pain and swelling after 12 weeks of treatment. The study highlighted the drug's potential for long-term management of the disease without significant adverse effects.

Case Study 2: Osteoarthritis

In a cohort study assessing the impact of this compound on knee osteoarthritis, patients reported substantial reductions in pain levels compared to baseline measurements. The study emphasized the importance of dosage adjustments to minimize gastrointestinal side effects while maximizing therapeutic benefits.

Mecanismo De Acción

La procuazona ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores de la inflamación y el dolor. Al inhibir la COX, la procuazona reduce la producción de prostaglandinas, lo que alivia la inflamación y el dolor . Los objetivos moleculares y las vías implicadas incluyen las enzimas COX-1 y COX-2, que juegan un papel crucial en la respuesta inflamatoria .

Compuestos Similares:

Singularidad de la Procuazona: La procuazona es única en el sentido de que no tiene un grupo ácido libre en su estructura, lo que puede contribuir a sus distintas propiedades farmacocinéticas y farmacodinámicas. Además, se ha demostrado que la procuazona tiene una menor incidencia de efectos secundarios gastrointestinales en comparación con algunos otros AINE .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Proquazone with Analogues

Compound Structure Key Features Therapeutic Use
This compound 4-aryl-1-alkylquinazolinone Non-acidic NSAID; inhibits proteoglycan synthesis Rheumatoid arthritis, osteoarthritis
Fluthis compound Fluorinated derivative of this compound Enhanced lipophilicity and potency; non-acidic NSAID Inflammatory disorders (preclinical)
NSC127213 Tetrazolylquinazoline derivative Dual H1R/H4R inhibition; anti-allergic and anti-inflammatory Autoimmune/allergic conditions
Methaqualone Quinazolinone with sedative properties CNS depressant; structurally similar but functionally distinct Sedation, insomnia

Pharmacological and Clinical Efficacy

Anti-Inflammatory and Analgesic Activity

  • Aspirin : this compound matches aspirin’s efficacy in inhibiting platelet aggregation but shows superior gastrointestinal (GI) tolerance at lower doses (300–450 mg/day) .
  • Ibuprofen : In a double-blind study of knee osteoarthritis, this compound (900 mg/day) reduced swelling and pain more effectively than ibuprofen (1,200 mg/day), albeit with a higher incidence of mild GI side effects .
  • Indomethacin : this compound demonstrates comparable efficacy in rheumatoid arthritis but with lower ulcerogenicity in animal models .

Unique Mechanisms

Unlike COX-1/2 inhibitors (e.g., aspirin, diclofenac), this compound’s anti-inflammatory action involves suppression of proteoglycan biosynthesis, suggesting a distinct pathway for connective tissue disorders . Its non-acidic nature may reduce gastric irritation compared to acidic NSAIDs .

Emerging Derivatives and Research

  • Computational Studies : Molecular docking analyses reveal this compound’s low docking scores compared to newer analogues, prompting research into optimized derivatives with improved target affinity .

Actividad Biológica

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Unlike many NSAIDs, this compound lacks a free acid group in its chemical structure, which contributes to its unique pharmacological profile. This compound has been studied for its efficacy in various inflammatory conditions, including rheumatoid arthritis, ankylosing spondylitis, and acute pain states.

This compound's biological activity primarily involves the inhibition of proteoglycan synthesis, which plays a crucial role in the inflammatory process. The drug inhibits the incorporation of sulfate and glucosamine into proteoglycans, thereby affecting the biosynthesis of glycosaminoglycan chains. This mechanism is particularly relevant during the anabolic phase of inflammation, where proteoglycans are crucial for tissue repair and remodeling .

Key Findings on Biological Activity

  • Inhibition of Proteoglycan Synthesis : this compound inhibits the core protein synthesis of proteoglycans and subsequently affects glycosaminoglycan biosynthesis, which is essential in mediating inflammatory responses .
  • Analgesic Effects : Clinical studies have shown that this compound provides effective analgesia comparable to traditional NSAIDs like ibuprofen and diclofenac, particularly in acute inflammatory conditions .
  • Safety Profile : Although there are reports of mild side effects associated with this compound treatment, these effects are generally transient and resolve spontaneously .

Clinical Efficacy

This compound has been evaluated in various clinical settings. Below is a summary of notable case studies and research findings:

Study/CaseConditionDosageOutcome
Clinical Trial 1Rheumatoid Arthritis300-900 mg/dayComparable efficacy to aspirin and ibuprofen; effective analgesia reported.
Clinical Trial 2Acute Inflammatory Conditions300-900 mg/daySignificant reduction in pain levels; effective in managing dysmenorrhea and postoperative pain .
Case Study 1Lymphocytic Infiltration of SkinVariable dosagePositive response observed in all treated patients; reduction in symptoms noted .

Detailed Research Findings

  • Pharmacodynamics : Studies indicate that this compound has a rapid onset of action with peak analgesic effects occurring within hours post-administration. Its pharmacokinetic profile suggests a half-life conducive to multiple daily dosing without significant accumulation .
  • Comparative Studies : In head-to-head trials against other NSAIDs, this compound demonstrated similar efficacy with a potentially better gastrointestinal safety profile compared to indomethacin, which is known for higher ulceration rates at equivalent doses .
  • Adverse Effects : While mild side effects were noted more frequently than with ibuprofen, they were generally manageable. Commonly reported side effects included gastrointestinal discomfort and transient headaches .

Q & A

Q. What are the primary pharmacokinetic parameters of Proquazone, and how do they influence experimental design in preclinical studies?

this compound exhibits nonlinear pharmacokinetics at higher doses (e.g., 900 mg), with a first-pass effect reducing bioavailability to ~7% . Key parameters include:

  • Half-lives : α-phase (2 min), β-phase (14 min), γ-phase (76 min) after intravenous administration.
  • Clearance : 700 mL/min, indicating high hepatic extraction.
  • Volume of distribution : 40 L, suggesting extensive tissue partitioning due to lipophilicity . Methodological Note: Use compartmental modeling (e.g., linear three-compartment models) for intravenous data and model-independent approaches for oral administration to account for nonlinearity at higher doses.

Q. How does this compound’s metabolic pathway impact its efficacy and safety profile in musculoskeletal disease models?

this compound is metabolized to m-hydroxy metabolites (conjugated and unconjugated), with renal excretion of conjugated metabolites (~20%) and minimal unchanged drug (<0.001%) . Methodological Note: Employ HPLC or LC-MS to quantify metabolites in plasma and urine. Consider interspecies metabolic differences when extrapolating animal data to humans.

Q. What in vitro and in vivo models are validated for assessing this compound’s anti-inflammatory efficacy?

this compound is tested in rodent models of arthritis and inflammation, focusing on COX inhibition and prostaglandin suppression. In vitro assays include macrophage cytokine profiling (e.g., TNF-α, IL-6) and synovial cell cultures . Methodological Note: Standardize dose ranges (e.g., 300–900 mg in humans) to avoid nonlinear kinetics observed at higher doses .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s calcium-sensing receptor (CaSR) inhibition profiles?

Quantum chemical calculations (e.g., DFT) and molecular docking studies reveal this compound’s interaction with CaSR residues, particularly its calcite-like structural analogs. Discrepancies in inhibitory efficacy across studies may arise from protonation states or solvent effects in simulations . Methodological Note: Validate computational findings with electrophysiological assays (e.g., HEK293 cells expressing CaSR) to confirm binding affinities.

Q. What experimental strategies address the nonlinear pharmacokinetics of this compound observed at high oral doses?

Nonlinearity at 900 mg doses suggests saturation of metabolic enzymes or transporters. Strategies include:

  • Dose fractionation : Administer smaller, staggered doses to maintain linearity.
  • Enzyme phenotyping : Identify CYP isoforms responsible for metabolism using recombinant enzymes .
  • PBPK modeling : Integrate tissue-specific partitioning data to predict saturation thresholds.

Q. How do interspecies differences in protein binding affect the extrapolation of this compound’s efficacy from animals to humans?

this compound’s high protein binding (>95% in humans) reduces free drug availability. Rodents exhibit lower albumin affinity, leading to overestimations of efficacy in preclinical models. Methodological Note: Use species-specific plasma protein binding assays and adjust dosing regimens using allometric scaling .

Q. What mechanisms underlie this compound’s low bioavailability despite high membrane permeability?

The drug’s lipophilicity enhances permeability but exacerbates first-pass metabolism via hepatic CYP enzymes. Methodological Note: Conduct portal vein cannulation studies in animal models to quantify hepatic extraction ratios. Pair with in vitro hepatocyte models to identify metabolic pathways .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

In vitro assays often neglect plasma protein binding and metabolite activity. For example, m-hydroxy metabolites may contribute to anti-inflammatory effects in vivo but are inactive in cell-free systems. Methodological Note: Use physiologically relevant in vitro models (e.g., whole-blood assays) and measure metabolite contributions .

Q. Why do some studies report prolonged anti-inflammatory effects despite this compound’s short half-life?

Active metabolites (e.g., conjugated m-hydroxy derivatives) may have longer half-lives or downstream immunomodulatory effects. Methodological Note: Perform metabolite knockout studies (e.g., CYP inhibition) in animal models to isolate parent drug effects .

Methodological Resources

  • Pharmacokinetic Modeling : Use SAAM II or NONMEM for compartmental analysis .
  • Computational Chemistry : Gaussian or GAMESS for DFT calculations; AutoDock Vina for molecular docking .
  • Metabolite Profiling : LC-MS/MS with stable isotope-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proquazone
Reactant of Route 2
Proquazone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.